molecular formula C9H8BrN3 B12974928 6-Bromo-N-methylcinnolin-4-amine

6-Bromo-N-methylcinnolin-4-amine

Cat. No.: B12974928
M. Wt: 238.08 g/mol
InChI Key: GQNJTVNAAWOIHN-UHFFFAOYSA-N
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Description

6-Bromo-N-methylcinnolin-4-amine is a heterocyclic aromatic amine with a bromine atom at the 6th position and a methyl group attached to the nitrogen atom at the 4th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylcinnolin-4-amine typically involves the bromination of cinnoline derivatives followed by N-methylation. One common method starts with the bromination of cinnoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The brominated product is then subjected to N-methylation using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. These methods also help in reducing the formation of undesirable by-products and improving the overall safety of the process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-methylcinnolin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted cinnoline derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Coupling: Formation of biaryl or styrene derivatives.

Scientific Research Applications

6-Bromo-N-methylcinnolin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N-methylcinnolin-4-amine involves its interaction with specific molecular targets, such as kinases and other enzymes. The bromine atom and the nitrogen in the cinnoline ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit or activate these enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N-methylcinnolin-4-amine is unique due to its specific substitution pattern on the cinnoline ring, which imparts distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-N-methylcinnolin-4-amine

InChI

InChI=1S/C9H8BrN3/c1-11-9-5-12-13-8-3-2-6(10)4-7(8)9/h2-5H,1H3,(H,11,13)

InChI Key

GQNJTVNAAWOIHN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=NC2=C1C=C(C=C2)Br

Origin of Product

United States

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